RP 48497

Description

Properties

IUPAC Name |

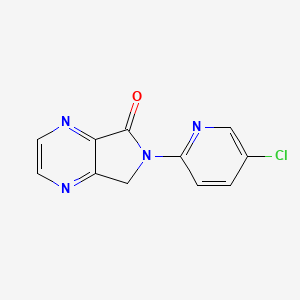

6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-7-1-2-9(15-5-7)16-6-8-10(11(16)17)14-4-3-13-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMNDASTKOEZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164123 | |

| Record name | RP-48497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148891-53-6 | |

| Record name | RP-48497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148891536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP-48497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(5-chloropyridin-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RP-48497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHV56HP9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is RP 48497 Eszopiclone Impurity C?

An In-depth Technical Guide to RP 48497 (Eszopiclone Impurity C)

Introduction

This compound, formally identified as Eszopiclone Impurity C, is a significant related substance in the pharmaceutical profiling of eszopiclone, a non-benzodiazepine hypnotic agent.[1][2] This compound is a non-chiral photodegradation product of eszopiclone, meaning its formation is induced by exposure to bright light.[1][3] Understanding the characteristics, synthesis, and analytical detection of this compound is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of eszopiclone drug products. This guide provides a comprehensive overview of the available technical data, including experimental protocols and logical pathways.

Chemical Identity and Physical Properties

This compound is a well-characterized compound with established chemical and physical properties. It is also referred to as Zopiclone EP Impurity C or the "deshydroxy impurity".[4][5]

| Property | Data |

| IUPAC Name | 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one[4] |

| Synonyms | This compound, Zopiclone EP Impurity C[4] |

| CAS Number | 148891-53-6[6] |

| Molecular Formula | C₁₁H₇ClN₄O[4][6] |

| Molecular Weight | 246.65 g/mol [4][6] |

| Appearance | Yellow powder[1][3] |

| Melting Point | 222.0 - 224.0 °C[3] |

Spectroscopic Data

The structure of this compound has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][3]

| Spectroscopic Data | Values |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ (ppm): 8.90 (2H, d, J = 2.60), 8.60 (1H, d, J = 9.00), 8.57 (1H, d, J = 2.58), 8.08 (1H, dd, J = 8.97, 2.64), 5.13 (2H, s)[3] |

| Mass Spectrometry (MS) | m/z: 247.2 [M+H]⁺, 269.1 [M+Na]⁺, 514.9 [2M+Na]⁺, 245.0 [M-H]⁻[3] |

Formation and Synthesis

This compound is primarily known as a photodegradation product of eszopiclone.[2] However, a specific chemical synthesis has been developed, which is crucial for obtaining the pure compound for use as a reference standard in analytical testing.[1][3]

Logical Relationship: Photodegradation Pathway

The formation of this compound from eszopiclone is a result of photodegradation. While the precise mechanism is complex, it involves the loss of the (S)-(4-methylpiperazin-1-yl-carbonyloxy) group from the eszopiclone molecule.

Figure 1. Formation of this compound via photodegradation.

Chemical Synthesis Pathway

The synthesis of this compound starts from a key intermediate used in the manufacturing of eszopiclone, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (Intermediate 3).[1] The process involves a reduction, chlorination, and subsequent intramolecular cyclization.[1][3]

References

- 1. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. veeprho.com [veeprho.com]

- 5. US20090269409A1 - Pharmaceutical compositions comprising eszopiclone - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

RP 48497: A Technical Guide on its Chemical Profile and Synthetic Route

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 48497 is a molecule of significant interest within the pharmaceutical landscape, primarily recognized as a photodegradation product of Eszopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[1] The presence of this compound as an impurity in Eszopiclone formulations necessitates a thorough understanding of its chemical characteristics and synthesis for quality control and regulatory purposes. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one, is a heterocyclic compound.[2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one[2] |

| CAS Number | 148891-53-6[2] |

| Molecular Formula | C₁₁H₇ClN₄O[2] |

| SMILES | C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl[2] |

| InChIKey | ZWMNDASTKOEZHE-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 246.65 g/mol [2] |

| Monoisotopic Mass | 246.0308386 Da[2] |

| Topological Polar Surface Area | 59 Ų[2] |

| Heavy Atom Count | 17[2] |

| Formal Charge | 0[2] |

| Complexity | 314[2] |

| XLogP3-AA | 0.6 |

Synthesis of this compound

The synthesis of this compound has been reported via a multi-step process starting from a key intermediate in the synthesis of Eszopiclone.[1] The detailed experimental protocol is outlined below.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (4)

-

To a mixture of 1,4-dioxane (230 mL) and water (12 mL), add 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (3) (26.4 g, 0.10 mol).

-

Cool the suspension to 10 °C.

-

Add NaBH₄ (2.7 g, 0.07 mol) to the suspension.

-

Stir the mixture for 2 hours, maintaining the temperature between 10 °C and 15 °C.

-

Pour the reaction mixture into ice/water (300 mL).

-

Adjust the pH to 5-6 with glacial acetic acid and stir for 30 minutes.

-

Filter the precipitated solid and dry to yield the product.

Step 2: Synthesis of 3-Chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (5)

-

Suspend 3-hydroxymethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (4) (30.0 g, 0.10 mol) in dichloromethane (120 mL) and cool to 0 °C.

-

Add thionyl chloride (42 mL) dropwise, keeping the temperature below 10 °C.

-

After addition, stir the mixture at room temperature for 2 hours.

-

Evaporate to dryness under reduced pressure.

-

Recrystallize the off-white product from i-propanol.

Step 3: Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound, 6)

-

Suspend NaH (4.3 g, 70 %, 0.12 mol) in DMF (200 mL) and cool to 0 °C.

-

Slowly add 3-chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (5) (17.5 g, 0.06 mol).

-

Stir the reaction mixture for 24 hours at room temperature.

-

Add additional NaH (1.3 g, 70 %, 0.04 mol) and stir for another 1 hour.

-

Pour the mixture into ice/water (200 mL).

-

Filter the precipitated solid to obtain the final product.

Potential Biological Activity and Signaling Pathway

As a photodegradation product of Eszopiclone, the biological activity of this compound is of considerable interest. Eszopiclone exerts its sedative-hypnotic effects by modulating the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Specifically, Eszopiclone binds to the benzodiazepine (BZD) binding site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.

To date, there is a lack of publicly available studies directly investigating the biological activity and mechanism of action of this compound. Therefore, it is unknown whether this compound retains any affinity for the GABA-A receptor or possesses any other pharmacological activity.

The logical relationship for investigating the potential biological impact of this compound would be to assess its interaction with the known target of its parent compound, Eszopiclone.

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, encompassing its chemical structure, physicochemical properties, and a detailed synthetic methodology. While the biological activity of this compound remains to be elucidated, its origin as a photodegradation product of Eszopiclone highlights the importance of its characterization and control in pharmaceutical formulations. Further research is warranted to determine if this compound interacts with the GABA-A receptor or possesses any other pharmacological properties. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals involved in drug development and quality assurance.

References

An In-depth Technical Guide to the Photodegradation Pathway of Eszopiclone to RP 48497

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation pathway of Eszopiclone, a non-benzodiazepine hypnotic agent, leading to the formation of its known impurity, RP 48497. This document consolidates available information and presents a putative photochemical pathway, detailed experimental protocols for its investigation, and representative data for analysis.

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a cyclopyrrolone derivative widely prescribed for the treatment of insomnia. Like many pharmaceutical compounds, Eszopiclone is susceptible to degradation under various stress conditions, including exposure to light. Photodegradation can lead to the formation of impurities that may impact the safety, efficacy, and stability of the drug product. One such photolytic degradant is the non-chiral compound this compound, which has been identified as a potential impurity formed when Eszopiclone is exposed to bright light.[1] Understanding the pathway of its formation is critical for the development of stable formulations and for ensuring the quality of the drug substance and product.

Proposed Photodegradation Pathway

While the exact photochemical mechanism for the conversion of Eszopiclone to this compound has not been definitively elucidated in publicly available literature, a plausible pathway can be proposed based on the known structures of the two molecules and general principles of photochemistry. The transformation involves the cleavage of the ester linkage and the removal of the N-methylpiperazine moiety from the Eszopiclone molecule.

The proposed pathway likely involves a photo-induced cleavage of the ester bond, a common reaction for compounds containing this functional group. This could proceed through a Norrish Type I or Type II-like reaction, or via photo-hydrolysis, where the absorbed light energy facilitates the reaction with residual water molecules.

Below is a diagram illustrating the proposed photodegradation pathway from Eszopiclone to this compound.

Experimental Protocols

To investigate the photodegradation pathway of Eszopiclone to this compound, a forced degradation study under controlled photolytic conditions is required. The following protocols are based on the ICH Q1B guidelines for photostability testing.[2][3][4]

Sample Preparation

A solution of Eszopiclone is prepared in a suitable solvent. Acetonitrile/water is a common solvent system for such studies. A stock solution of 1 mg/mL can be prepared and then diluted to a working concentration of 100 µg/mL. A "dark control" sample, wrapped in aluminum foil to protect it from light, should be prepared and subjected to the same conditions to differentiate between photolytic and thermal degradation.[3]

Photostability Chamber and Light Exposure

The Eszopiclone solution is placed in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines. This typically involves a combination of cool white fluorescent and near-ultraviolet (UV) lamps.[2][5][6] The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[2] Samples should be withdrawn at appropriate time intervals for analysis.

Analytical Method for Quantification

A stability-indicating analytical method is essential to separate and quantify Eszopiclone and this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 303 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Table 1: Example RP-HPLC Method Parameters for the Analysis of Eszopiclone and its Photodegradation Products.[7][8]

Structural Elucidation

To confirm the identity of the degradation product as this compound and to identify any other potential degradants, liquid chromatography-mass spectrometry (LC-MS) can be employed. This will provide molecular weight and fragmentation data for structural confirmation.

The following diagram outlines the experimental workflow for the investigation of Eszopiclone's photodegradation.

Quantitative Data

The following tables present representative (hypothetical) data that could be obtained from a photodegradation study of Eszopiclone.

Photodegradation of Eszopiclone Over Time

| Time (hours) | Eszopiclone Concentration (µg/mL) | This compound Concentration (µg/mL) | % Eszopiclone Remaining |

| 0 | 100.0 | 0.0 | 100.0 |

| 2 | 95.2 | 3.1 | 95.2 |

| 4 | 90.5 | 6.2 | 90.5 |

| 8 | 82.1 | 11.5 | 82.1 |

| 12 | 74.3 | 16.8 | 74.3 |

| 24 | 55.8 | 28.9 | 55.8 |

Table 2: Hypothetical concentration changes of Eszopiclone and this compound during photolytic exposure.

Forced Degradation Summary

Forced degradation studies under various conditions can provide a comprehensive stability profile of Eszopiclone.

| Stress Condition | Duration | % Degradation of Eszopiclone | Major Degradant(s) Observed |

| Acid Hydrolysis (0.1N HCl) | 24 hours | 15% | Impurity A, Impurity B |

| Base Hydrolysis (0.1N NaOH) | 4 hours | 25% | Impurity C |

| Oxidative (3% H₂O₂) | 8 hours | 10% | N-Oxide |

| Thermal (80°C) | 48 hours | 5% | Minor unknown degradants |

| Photolytic (ICH Q1B) | As per guidelines | ~45% | This compound |

Table 3: Representative summary of forced degradation results for Eszopiclone.[9][10]

Conclusion

The formation of this compound is a critical photodegradation pathway for Eszopiclone. A thorough understanding of this pathway, facilitated by robust experimental protocols and analytical methods, is essential for the development of stable and safe Eszopiclone drug products. The proposed pathway and experimental design in this guide provide a framework for researchers to further investigate this phenomenon. Future work should focus on the definitive elucidation of the reaction mechanism and the identification of any transient intermediates.

References

- 1. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. q1scientific.com [q1scientific.com]

- 4. ikev.org [ikev.org]

- 5. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 6. youtube.com [youtube.com]

- 7. Stability-indicating LC-UV method for the determination of eszopiclone and degradation impurities in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

In-depth Technical Guide: Biological Activity of RP 48497

An important note for our readers: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "RP 48497." The search results did not yield any data regarding its biological activity, mechanism of action, or any associated experimental studies.

It is possible that "this compound" may be an internal development code that has not been publicly disclosed, a misnomer, or a compound that has not been the subject of published research.

Therefore, we are unable to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested for this compound.

We recommend verifying the compound identifier. Should a corrected name or alternative designation be available, we would be pleased to conduct a new search and provide the requested detailed analysis.

An In-depth Technical Guide to Eszopiclone Impurities and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities and degradation products associated with Eszopiclone. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this widely used hypnotic agent. This document delves into the identification, formation pathways, and analytical methodologies for monitoring these compounds, ensuring the safety and efficacy of Eszopiclone formulations.

Introduction to Eszopiclone and Its Impurities

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. As with any pharmaceutical compound, the presence of impurities, arising from the manufacturing process or degradation over time, is a critical quality attribute that must be carefully controlled.[1] These impurities can potentially impact the safety and efficacy of the drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on the levels of these impurities.

Impurities in Eszopiclone can be broadly categorized as:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the Eszopiclone drug substance. They can include unreacted starting materials, intermediates, and by-products of side reactions.[1]

-

Degradation Products: These impurities result from the chemical breakdown of Eszopiclone over time due to environmental factors such as light, heat, humidity, and interaction with excipients.[1] Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.

-

Metabolites: While not impurities in the traditional sense within the drug product, understanding the metabolic fate of Eszopiclone is crucial. The primary metabolites are Eszopiclone-N-oxide and N-desmethyl-eszopiclone.[2]

Profile of Known Impurities and Degradation Products

A number of impurities and degradation products of Eszopiclone have been identified and characterized. The following table summarizes the key information for the most commonly encountered species.

| Impurity Name/Identifier | Chemical Name | Type | Origin |

| Impurity A (Eszopiclone N-oxide) | (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate 4-oxide | Degradation/Metabolite | Oxidative degradation or metabolism of Eszopiclone.[2][3] |

| Impurity B | (7RS)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | Process-Related/Degradation | Formed during the penultimate step of synthesis and can also arise from hydrolysis of Eszopiclone during storage.[3] |

| Impurity C (deshydroxy impurity) | 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | Process-Related | A process-related impurity from the synthesis of Eszopiclone.[3] |

| Impurity D | 2-amino-5-chloropyridine | Degradation | A significant degradation product formed under acidic hydrolysis conditions.[4] |

| Eszopiclone R-Isomer | (R)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate | Process-Related | The inactive enantiomer of Eszopiclone.[5] |

| N-Desmethyl Eszopiclone | (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | Process-Related/Degradation/Metabolite | Can be formed during synthesis, as a degradation product, and is a known metabolite.[2][3] |

| RP 48497 | 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one | Degradation | A non-chiral photodegradation product formed upon exposure to bright light.[2] |

| Zopiclone EP Impurity A | 4-(((6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl)oxy)carbonyl)-1-methylpiperazine 1-oxide | Process-Related | A known impurity listed in the European Pharmacopoeia for Zopiclone.[6] |

| Zopiclone EP Impurity B | 6-(5-chloropyridin-2-yl)-5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | Process-Related | A known impurity listed in the European Pharmacopoeia for Zopiclone.[6] |

Degradation Pathways of Eszopiclone

Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods. Eszopiclone has been shown to be susceptible to degradation under various stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the quantitative results from forced degradation studies performed on Eszopiclone.

| Stress Condition | Reagents and Conditions | Percentage Degradation | Major Degradation Products Formed |

| Acid Hydrolysis | 2M HCl at 60°C for 2 hours | ~50% | Impurity D (2-amino-5-chloropyridine) is a significant degradation product.[4] |

| Base Hydrolysis | 2M NaOH at 60°C for 30 minutes | Significant Degradation | Eszopiclone shows considerable degradation.[4] |

| Oxidative Degradation | 5% H₂O₂ at room temperature for 2 hours | Slight Degradation | Slight degradation is observed.[4] |

| Thermal Degradation | 60°C for 24 hours | Stable | Eszopiclone is stable under thermal stress.[4] |

| Photolytic Degradation | Exposure to UV and visible light (1.2 million lux hours and 200 watt hours/m²) | Stable | Eszopiclone is stable under photolytic conditions, although the formation of this compound has been reported under bright light.[2][4] |

Degradation Pathway Visualization

The following diagram illustrates the key degradation pathways of Eszopiclone under various stress conditions.

Caption: Major degradation pathways of Eszopiclone.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the detection and quantification of Eszopiclone impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating Eszopiclone from its impurities and degradation products.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution and acetonitrile (62:38, v/v).[7]

-

Buffer Solution: Dissolve 8.1 g of sodium lauryl sulfate and 1.6 g of monobasic sodium phosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.[7]

-

-

Flow Rate: 1.5 mL/min.[7]

-

Column Temperature: Ambient.

-

Detection Wavelength: 303 nm.[7]

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of USP Eszopiclone RS in the mobile phase. Further dilute to a working concentration (e.g., 100 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Eszopiclone drug substance or powdered tablets in the mobile phase to achieve a similar concentration as the standard solution.

-

-

System Suitability:

-

Inject a resolution solution containing Eszopiclone and its known impurities (e.g., Impurity A, B, and C).

-

The resolution between all impurity peaks and the Eszopiclone peak should be greater than 2.0.[7]

-

The tailing factor for the Eszopiclone peak should not be more than 2.0.[8]

-

The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.[8]

-

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.

-

Chromatographic System: A Waters ACQUITY UPLC system with a photodiode array (PDA) detector.[9]

-

Column: Waters ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[10]

-

Mobile Phase: A gradient elution using two mobile phases.[9]

-

Flow Rate: 0.5 mL/min.[10]

-

Column Temperature: Ambient.

-

Detection Wavelength: 303 nm (240 nm for Impurity C).[10]

-

Injection Volume: 1-5 µL.

-

Sample Preparation: Similar to the HPLC method, with dilutions made in the mobile phase.

Analytical Workflow Visualization

The following diagram outlines a typical workflow for the analysis of Eszopiclone impurities.

Caption: General workflow for Eszopiclone impurity analysis.

Mechanism of Action and Potential Impact of Impurities

Eszopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] Eszopiclone binds to a site on the GABA-A receptor complex that is distinct from the GABA binding site but is allosterically coupled to the benzodiazepine binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.[12]

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Eszopiclone.

Caption: Eszopiclone's modulation of GABA-A receptor signaling.

The presence of impurities could potentially interfere with this mechanism. For instance, impurities with structural similarities to Eszopiclone might compete for the same binding site on the GABA-A receptor, potentially leading to reduced efficacy or altered pharmacological effects. Impurities that are structurally dissimilar could have their own off-target effects. Therefore, strict control of impurities is essential to ensure the consistent therapeutic effect and safety profile of Eszopiclone.

Regulatory Specifications

The acceptance criteria for impurities in Eszopiclone are defined by pharmacopoeias such as the USP and EP, and guided by the International Council for Harmonisation (ICH) guidelines.

| Impurity | USP Specification Limit |

| Eszopiclone Related Compound A | Not More Than 0.15% |

| Zopiclone R-Isomer | Not More Than 0.3% |

| Any Unspecified Impurity | Not More Than 0.10% |

| Total Impurities | Not More Than 0.5% |

Note: These limits are subject to change and the current official pharmacopoeial monographs should always be consulted for the most up-to-date information.

Conclusion

This technical guide has provided a detailed overview of the impurities and degradation products of Eszopiclone. A thorough understanding of the identity, origin, and degradation pathways of these impurities is paramount for the development of robust and compliant manufacturing processes and analytical methods. The provided experimental protocols and diagrams serve as a practical resource for researchers and scientists in the pharmaceutical industry. By maintaining strict control over the impurity profile of Eszopiclone, the quality, safety, and efficacy of this important therapeutic agent can be assured.

References

- 1. jchr.org [jchr.org]

- 2. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090269409A1 - Pharmaceutical compositions comprising eszopiclone - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tlcpharma.com [tlcpharma.com]

- 6. veeprho.com [veeprho.com]

- 7. tsijournals.com [tsijournals.com]

- 8. uspnf.com [uspnf.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Unraveling the Identity of RP 48497: A Case of Mistaken Identity in Clinical Research

Initial investigations into the discovery and history of a compound designated "RP 48497" have revealed that no such publicly documented drug or research compound with this identifier appears to exist. Extensive searches have not yielded any specific information regarding its discovery, mechanism of action, or clinical development. The identifier "this compound" seems to stem from a misunderstanding of clinical trial registration numbers.

The search for "this compound" consistently points towards clinical trial identifiers, such as NCT00848497, which are registered on databases like ClinicalTrials.gov. It is crucial to distinguish these registration numbers from the internal or official names of pharmaceutical compounds. These identifiers are unique codes assigned to clinical studies to ensure transparency and tracking, and they do not represent the name of the drug being investigated.

A closer examination of the clinical trials associated with numbers containing "48497" reveals a diverse range of research areas, none of which refer to a compound named this compound. For instance:

-

NCT00848497: This study investigated the use of testosterone replacement therapy to improve erectile function in men who had undergone radical prostatectomy. The trial was designed to compare the effects of testosterone gel (Testim®) and a placebo, both in conjunction with Viagra.[1]

-

NCT00269737: This clinical trial focused on evaluating the efficacy and safety of a fentanyl transdermal therapeutic system (TTS) for managing chronic cancer-related pain.[2]

-

NCT03318497: This research explored the use of 18F-FLT PET/CT imaging to predict outcomes for patients with pancreatic adenocarcinoma undergoing neoadjuvant chemotherapy.[3]

-

NCT02282137: This study assessed the diagnostic and management utility of 68Ga-PSMA PET-CT scans for prostate cancer.[4]

-

NCT01384253: This Phase I trial was designed to determine the safety and toxicity of ²¹²Pb-TCMC-Trastuzumab, a form of radioimmunotherapy for treating metastatic diseases.[5]

These examples clearly demonstrate that the numbers containing "48497" are part of the trial identifiers and do not refer to a specific investigational drug named "this compound."

Without a specific, correctly identified compound, it is not possible to provide an in-depth technical guide on its discovery, history, experimental protocols, or signaling pathways as requested. The creation of data tables and visualizations is contingent on the existence of publicly available research data for a specific molecule.

Researchers, scientists, and drug development professionals seeking information on a particular compound should verify the correct identifier, which may include a formal chemical name, a company's internal code (e.g., AZD9291 for Osimertinib), or a non-proprietary name (e.g., Imatinib). Accurate identification is the first critical step in accessing the wealth of scientific literature and clinical trial data available.

References

RP 48497: A Non-Chiral Photodegradation Product of Eszopiclone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RP 48497 is a recognized non-chiral impurity and a potential photodegradation product of eszopiclone, a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[1][2][3][4] Eszopiclone, the (S)-enantiomer of zopiclone, is susceptible to degradation under the influence of light, leading to the formation of this compound.[1][2] The presence of such degradation products is a critical consideration in the pharmaceutical industry, impacting drug stability, efficacy, and safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its formation, chemical properties, and the experimental protocols relevant to its study.

Chemical Information

This compound is chemically identified as 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one. It is also known as Zopiclone specified impurity C.[5] While its parent compound, eszopiclone, is chiral, this compound is a non-chiral molecule.

| Identifier | Value |

| Chemical Name | 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one |

| Synonyms | This compound, Zopiclone specified impurity C |

| Molecular Formula | C₁₁H₇ClN₄O |

| Chirality | Non-chiral |

| Parent Compound | Eszopiclone |

Photodegradation of Eszopiclone to this compound

The formation of this compound is attributed to the exposure of eszopiclone to bright light.[1][2] This photochemical transformation represents a key degradation pathway for the drug substance and is a significant factor in its stability profile.

Despite the identification of this compound as a photodegradation product, a detailed quantitative analysis of its formation kinetics and quantum yield from eszopiclone under various light conditions is not extensively documented in the available scientific literature. Forced degradation studies on eszopiclone have been conducted as part of stability-indicating method development; however, these studies often provide conflicting results regarding the photostability of eszopiclone and typically do not provide specific quantitative data on the yield of this compound.

Mandatory Visualizations

Caption: Photodegradation of Eszopiclone to this compound.

Experimental Protocols

1. Chemical Synthesis of this compound (for use as a reference standard)

A published method for the chemical synthesis of this compound allows for the preparation of a reference standard for analytical purposes.[1][2] The synthesis involves a multi-step process starting from intermediates used in the synthesis of eszopiclone.

Protocol: The synthesis of this compound has been reported via the reduction, chlorination, and recyclization of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, a key intermediate in the synthesis of eszopiclone.[1][2] The final cyclization step to form this compound is achieved by treating 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide with sodium hydride in dimethylformamide.[1]

2. General Protocol for Forced Photostability Testing of Eszopiclone

Forced degradation studies, including photostability testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines and methodologies reported in the literature for eszopiclone.

Protocol:

-

Sample Preparation: Prepare solutions of eszopiclone in a suitable solvent (e.g., mobile phase for HPLC analysis) and place them in chemically inert, transparent containers.

-

Light Exposure: Expose the samples to a light source capable of emitting both UV and visible light. According to ICH Q1B guidelines, the overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Protect identical samples from light to serve as dark controls.

-

Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify eszopiclone and its degradation products.

-

Peak Identification: Compare the retention times and UV spectra of the degradation products with those of known impurity standards, such as a synthesized this compound reference standard.

Caption: General workflow for a forced photostability study.

Data Presentation

General Conditions for Forced Photostability Testing of Eszopiclone

The following table summarizes the general conditions for forced photostability testing of eszopiclone as reported in various studies. It is important to note that these studies do not consistently report the formation and quantification of this compound.

| Parameter | Conditions |

| Light Source | UV and Visible light |

| Exposure Level | Not less than 1.2 million lux hours and 200 watt hours/m² |

| Sample Form | Drug substance, drug product, solutions |

| Analytical Method | Stability-indicating HPLC with PDA detection |

| Reported Outcome for Eszopiclone | Conflicting reports: some studies indicate stability, while others show degradation. |

| Quantitative Data for this compound | Not consistently reported in the reviewed literature. |

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant knowledge gap regarding the biological activity and potential effects on signaling pathways of this compound. To date, no studies have been published that investigate the pharmacological or toxicological profile of this specific photodegradation product.

While research exists on the toxicity of other degradation products of the racemic mixture, zopiclone, such as 2-amino-5-chloropyridine, these findings cannot be extrapolated to this compound due to structural differences.[6] The toxicological profile of 2-amino-5-chloropyridine has been investigated using QSAR models and in vitro tests, which found it to be non-mutagenic but demonstrated developmental toxicity in zebrafish embryos.[6]

Conclusion and Future Research

This compound is a confirmed non-chiral photodegradation product of eszopiclone, formed upon exposure to light. While its chemical structure and a method for its chemical synthesis are known, there is a notable absence of quantitative data on its formation during the photodegradation of eszopiclone. Furthermore, its biological activity and potential impact on cellular signaling pathways remain uninvestigated.

To ensure the comprehensive safety and quality control of eszopiclone-containing pharmaceuticals, future research should focus on:

-

Quantitative Photodegradation Studies: Detailed kinetic studies to determine the rate and extent of this compound formation under various light conditions.

-

Isolation and Characterization: Development of methods to isolate and unequivocally characterize this compound from photodegraded eszopiclone samples.

-

Toxicological and Pharmacological Profiling: In vitro and in vivo studies to assess the biological activity, potential toxicity, and any effects on relevant signaling pathways of this compound.

Addressing these knowledge gaps is crucial for a complete understanding of the stability profile of eszopiclone and the potential implications of its degradation products for patient safety.

References

- 1. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound, an Impurity of Eszopiclone [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of RP 48497 as a Reference Standard

Introduction

RP 48497, chemically known as 6-(5-chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, is a known photodegradation impurity of Eszopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia. As a reference standard, this compound is crucial for the quality control and stability testing of Eszopiclone drug products, ensuring their purity and safety. This document provides a detailed protocol for the chemical synthesis of this compound, enabling its preparation in a laboratory setting for use as a reference standard. The synthesis involves a three-step process starting from a key intermediate in the Eszopiclone synthesis, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one[1] |

| Molecular Formula | C₁₁H₇ClN₄O[1] |

| Molecular Weight | 246.65 g/mol [1] |

| CAS Number | 148891-53-6[1] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving reduction, chlorination, and intramolecular cyclization.

Step 1: Synthesis of 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4)

Reaction Scheme:

Caption: Reduction of the starting material to yield the hydroxylmethyl intermediate.

Procedure:

-

In a suitable reaction vessel, suspend 26.4 g (0.10 mol) of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (3) in a mixture of 230 mL of 1,4-dioxane and 12 mL of water.

-

Cool the suspension to 10 °C.

-

Add 2.7 g (0.07 mol) of sodium borohydride (NaBH₄) to the suspension.

-

Stir the mixture for 2 hours, maintaining the temperature between 10 °C and 15 °C.

-

Pour the reaction mixture into 300 mL of ice/water.

-

Adjust the pH of the mixture to 5-6 using glacial acetic acid and continue stirring for 30 minutes.

-

Filter the precipitated solid and dry to obtain the product.

Yield: 20.0 g (75.2%) of a yellow product.

Step 2: Synthesis of 3-Chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (Compound 5)

Reaction Scheme:

Caption: Chlorination of the hydroxylmethyl intermediate.

Procedure:

-

Suspend 30.0 g (0.10 mol) of 3-hydroxymethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (4) in 120 mL of dichloromethane and cool to 0 °C.

-

Add 42 mL of thionyl chloride (SOCl₂) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Evaporate the solvent under reduced pressure to dryness.

-

Recrystallize the off-white product from isopropanol to yield brown needles.

Yield: 21.0 g (65.4%).

Step 3: Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound, Compound 6)

Reaction Scheme:

Caption: Intramolecular cyclization to form the final product, this compound.

Procedure:

-

Prepare a suspension of 4.3 g (70 %, 0.12 mol) of sodium hydride (NaH) in 200 mL of dimethylformamide (DMF) and cool to 0 °C.

-

Slowly add 17.5 g (0.06 mol) of 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (5).

-

Stir the reaction mixture for 24 hours at room temperature.

-

Add an additional 1.3 g (70 %, 0.04 mol) of NaH and stir for another hour.

-

Pour the mixture into 200 mL of ice/water.

-

Once the ice has melted, filter the precipitated solid to obtain the final product.

Yield: 11.8 g (77.2%) of a yellow powder.

Characterization Data

| Compound | Melting Point (°C) | ¹H-NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |

| Compound 4 | 176.0 - 177.3[2][3] | 10.89 (1H, s), 8.84 (1H, d, J = 2.31), 8.69 (1H, d, J = 2.25), 8.45 (1H, d, J = 2.43), 8.26 (1H, d, J = 8.94), 8.03 (1H, dd, J = 2.61, 8.91), 5.34 (1H, t, J = 5.91), 4.93 (2H, d, J = 5.67)[2][3] | - |

| Compound 5 | 149.0 - 150.0[2] | - | - |

| This compound (6) | - | Confirmed by ¹H-NMR[2][3] | Confirmed by MS[2][3] |

Mechanism of Action of Parent Compound (Eszopiclone)

This compound is an impurity of Eszopiclone. The therapeutic effects of Eszopiclone are mediated through its interaction with the GABA-A receptor complex in the central nervous system. Eszopiclone is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the inhibitory neurotransmitter GABA.[2][3][4][5]

Signaling Pathway of Eszopiclone:

Caption: Eszopiclone enhances GABA-ergic inhibition via the GABA-A receptor.

This enhanced GABAergic activity leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in the sedative and hypnotic effects of Eszopiclone.[2] The presence of impurities such as this compound is monitored to ensure the safety and efficacy of the final drug product.

References

Application Notes and Protocols for the Detection of RP 48497 in Eszopiclone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of RP 48497, a known photodegradation impurity of Eszopiclone. The protocols outlined below are based on validated stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.

Introduction

Eszopiclone is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia.[1][2] During its synthesis and storage, and particularly upon exposure to light, Eszopiclone can degrade to form various impurities. One such critical impurity is this compound, a non-chiral photodegradation product.[1][2][3] Monitoring and controlling the levels of this and other impurities is essential for ensuring the quality, safety, and efficacy of the final drug product.

This document provides comprehensive protocols for the analytical determination of this compound in Eszopiclone drug substances and formulations.

Chemical Structures

| Compound | Chemical Structure |

| Eszopiclone | [Image of Eszopiclone chemical structure] |

| This compound (Eszopiclone Impurity C) | [Image of this compound chemical structure] |

This compound is chemically known as 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one and is assigned CAS number 148891-53-6.[4][5][6] It is also referred to as Eszopiclone Impurity C in various literature.[4][6]

Analytical Methods

Two primary chromatographic methods are detailed for the separation and quantification of this compound from Eszopiclone and other related substances: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method.

Method 1: Stability-Indicating RP-HPLC Method

This method is suitable for the routine quality control analysis of Eszopiclone and its degradation products.

| Parameter | Condition |

| Column | Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Buffer: Acetonitrile (62:38, v/v) Buffer Preparation: Dissolve 8.1 g of sodium lauryl sulfate and 1.6 g of sodium dihydrogen orthophosphate in 1000 mL of water. Adjust pH to 4.0 with orthophosphoric acid. |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 303 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Eszopiclone and this compound reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Eszopiclone drug substance or a powdered portion of the drug product in the mobile phase to achieve a target concentration. Sonicate for 10 minutes to ensure complete dissolution.

Caption: RP-HPLC analysis workflow for this compound in Eszopiclone.

| Parameter | Result |

| Retention Time of this compound | Approximately 7.3 min |

| Retention Time of Eszopiclone | Approximately 30.8 min |

| Linearity Range (Eszopiclone) | 50 - 150 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.25 µg/mL |

| Accuracy (% Recovery) | 100.4 - 101.3% |

Method 2: Stability-Indicating UPLC Method

This UPLC method offers a faster analysis time and higher resolution, making it suitable for high-throughput screening and detailed impurity profiling.

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm |

| Mobile Phase A | 0.01 M phosphate buffer with 0.2% (w/v) 1-octane sulfonic acid sodium salt, pH 2.2 with orthophosphoric acid: Acetonitrile (85:15, v/v) |

| Mobile Phase B | pH 2.2 buffer: Acetonitrile (20:80, v/v) |

| Gradient Program | A time-based linear gradient |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 303 nm |

| Column Temperature | 30°C |

| Run Time | 13 minutes |

Follow the same procedure as described for the RP-HPLC method, using the UPLC mobile phase as the diluent.

Caption: UPLC analysis workflow for Eszopiclone and its impurities.

| Parameter | Result for Impurity C (this compound) |

| Linearity Range | 0.02 - 7.2 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (RSD) | < 5% |

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method. Eszopiclone should be subjected to various stress conditions to induce the formation of degradation products, including this compound.

Protocol for Photodegradation

-

Prepare a solution of Eszopiclone in the chosen mobile phase.

-

Expose the solution to a calibrated light source (e.g., UV and visible light) in a photostability chamber for a defined period.

-

Analyze the stressed sample using the validated HPLC or UPLC method.

-

Confirm the formation of this compound and ensure its peak is well-resolved from the main Eszopiclone peak and other degradants.

Logical Relationship of Eszopiclone Degradation

Caption: Formation of this compound from Eszopiclone.

Conclusion

The analytical methods described in these application notes provide robust and reliable protocols for the detection and quantification of the photodegradation impurity this compound in Eszopiclone. Adherence to these validated methods will support the development and manufacturing of high-quality, safe, and effective Eszopiclone drug products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. RP-48497 | C11H7ClN4O | CID 46782904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20090269409A1 - Pharmaceutical compositions comprising eszopiclone - Google Patents [patents.google.com]

Application Note and Protocol for the Quantification of RP 48497 using a Stability-Indicating RP-HPLC Method

Introduction

RP 48497 is a known photodegradation product and impurity of Eszopiclone, a non-benzodiazepine hypnotic agent.[1] The quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in the presence of Eszopiclone and its other related substances using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is adapted from validated HPLC methods for Eszopiclone and its impurities, ensuring its suitability and robustness.

Principle

The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The method utilizes isocratic elution for the separation of this compound from Eszopiclone and other potential impurities. Detection is performed using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and the impurity have adequate absorbance. The method is designed to be stability-indicating, meaning it can resolve the analyte of interest from its degradation products.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the recommended instrumentation and chromatographic conditions is provided in the table below. These conditions are based on established methods for the analysis of Eszopiclone and its impurities.[2][3][4]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |

| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Buffer: Acetonitrile (62:38, v/v) |

| Buffer: 8.1 g Sodium Lauryl Sulfate and 1.6 g Sodium Dihydrogen Orthophosphate in 1000 mL water, pH adjusted to 4.0 with Orthophosphoric Acid. | |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 303 nm |

| Run Time | Approximately 40 minutes |

2. Preparation of Solutions

-

Diluent: The mobile phase is used as the diluent for the preparation of all solutions.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

Standard Solution for Calibration: From the standard stock solution, prepare a series of dilutions to cover the expected concentration range of this compound in the sample. A typical calibration curve could range from 0.1 µg/mL to 5 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Eszopiclone and potential impurities in the diluent to obtain a final concentration of approximately 1000 µg/mL of Eszopiclone. This will allow for the detection of impurities at low levels. Sonicate for 15 minutes to ensure complete dissolution.

3. Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines. The table below summarizes typical acceptance criteria and reported data from similar validated methods for Eszopiclone.[2][4][5]

| Validation Parameter | Acceptance Criteria | Typical Reported Data for Eszopiclone Methods |

| Specificity | No interference at the retention time of this compound. Peak purity angle should be less than peak purity threshold. | The method is specific for Eszopiclone and its impurities.[2] |

| Linearity (r²) | ≥ 0.999 | 0.999[5] |

| Range | Typically 0.1% to 1.0% of the nominal sample concentration. | 50-150 µg/mL for Eszopiclone.[1] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.4% - 101.3%[1] |

| Precision (% RSD) | ≤ 2.0% | 0.09%[2] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL[1] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.25 µg/mL[1] |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | The method is robust for small variations in flow rate, pH, and mobile phase composition.[2] |

4. System Suitability

Before starting the analysis, the system suitability must be checked to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of 6 replicate injections | ≤ 2.0% |

| Resolution (Rs) | ≥ 2.0 between this compound and adjacent peaks |

Data Presentation

Quantitative Data Summary

The following table presents a summary of the expected quantitative data for the analysis of this compound based on validated methods for Eszopiclone and its impurities.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Eszopiclone | ~30.8 | 50 - 150 | 0.1 | 0.25 |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Impurity A | ~18.7 | - | - | - |

| Impurity B | ~3.9 | - | - | - |

| Impurity C | ~7.3 | - | - | - |

Note: The retention time of this compound will need to be experimentally determined using a reference standard under the specified chromatographic conditions. The linearity, LOD, and LOQ for this compound should be established during method validation.

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

Caption: General workflow for the quantification of this compound by HPLC.

Diagram 2: Relationship of this compound to Eszopiclone

Caption: this compound as a photodegradation product of Eszopiclone.

References

Application Note: High-Throughput Quantification of Eszopiclone and its Related Compound RP 48497 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Eszopiclone and its potential photodegradation product, RP 48497, in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, toxicokinetic, or drug stability studies. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using an LC-MS/MS system operating in the multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, with a lower limit of quantitation of 0.1 ng/mL for Eszopiclone.[1][2] All quantitative data and experimental protocols are detailed to facilitate method implementation.

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[3] It exerts its sedative effects through interaction with GABA receptor complexes.[4] The metabolism of Eszopiclone is extensive, occurring primarily in the liver via oxidation and demethylation, mediated by CYP3A4 and CYP2E1 enzymes.[4] this compound is a known non-chiral potential photodegradation product of Eszopiclone.[3][5][6] Given the importance of monitoring both the parent drug and its related compounds in biological matrices, a reliable and efficient analytical method is crucial for pharmaceutical development and clinical research. This application note provides a detailed protocol for the simultaneous determination of Eszopiclone and this compound in human plasma by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Eszopiclone reference standard

-

This compound reference standard (if available, otherwise to be synthesized or sourced)

-

Paroxetine (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Extraction solvent: Dichloromethane or a mixture of ethyl acetate and n-hexane.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Discover C18, 50 x 4.6 mm, 5 µm) is a suitable choice.[1]

Sample Preparation: Liquid-Liquid Extraction

-

Thaw frozen human plasma samples at room temperature.

-

Spike 50 µL of plasma with the internal standard (Paroxetine) solution. For calibration curve and quality control samples, spike with the appropriate concentrations of Eszopiclone and this compound.

-

Vortex the samples for 30 seconds.

-

Add 1 mL of the extraction solvent (e.g., Dichloromethane).

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Discover C18 (50 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 0.1% Formic acid in Methanol (85:15, v/v) |

| Flow Rate | 0.50 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 1.5 - 3.0 minutes |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Eszopiclone | 389.1 | 296.1 | 200 |

| This compound | 247.0 | 191.0 (Proposed) | 200 |

| Paroxetine (IS) | 330.1 | 192.1 | 200 |

Note: The MRM transition for this compound is proposed based on its chemical structure and would require experimental optimization.

Data Presentation

Table 1: Method Validation Parameters for Eszopiclone

| Validation Parameter | Result |

| Linearity Range | 0.10 - 120 ng/mL |

| Correlation Coefficient (r) | > 0.998 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Compensated by the use of an internal standard |

Data for Eszopiclone is based on published literature.[1][2] Validation parameters for this compound would need to be established through experimentation.

Visualizations

Caption: Metabolic and degradation pathways of Eszopiclone.

Caption: LC-MS/MS experimental workflow for sample analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Eszopiclone and its related compound this compound in human plasma. The protocol is designed to be easily implemented in a research or drug development laboratory setting, offering the necessary sensitivity and selectivity for bioanalytical studies. The provided validation data for Eszopiclone demonstrates the robustness of the method, while the outlined protocol for this compound provides a strong starting point for its validation.

References

- 1. A rapid LC-MS/MS method for quantitation of eszopiclone in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eszopiclone (Lunesta): a new nonbenzodiazepine hypnotic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of this compound, an impurity of eszopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing RP 48497 for Pharmaceutical Quality Control of Eszopiclone

Introduction

RP 48497, identified as Zopiclone EP Impurity C, is a critical reference standard for the quality control of the non-benzodiazepine hypnotic agent, Eszopiclone.[1][2][3][4][5] It is a known photodegradation product of Eszopiclone, making its monitoring essential to ensure the stability and safety of the final drug product.[2][6][7] These application notes provide a comprehensive protocol for the use of this compound in the quantitative analysis of Eszopiclone drug substances and formulations, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Logical Relationship for Impurity Analysis

Caption: Quality control workflow for Eszopiclone impurity analysis.

Data Presentation

The following tables summarize the validation parameters for a typical stability-indicating HPLC method for the determination of Eszopiclone and its impurities, including this compound (Zopiclone Impurity C).

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05M Monobasic Sodium Phosphate Buffer (pH 3.5) and Acetonitrile (60:40 v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 303 nm |

| Injection Volume | 10 µL |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (for Eszopiclone peak) | Not more than 2.0 |

| Theoretical Plates (for Eszopiclone peak) | Not less than 2000 |

| % RSD for replicate injections | Not more than 2.0% |

Table 3: Method Validation Summary for this compound (Zopiclone Impurity C)

| Parameter | Result |

| Linearity Range (µg/mL) | 0.02 - 7.2 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | ~0.05 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.15 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95% - 105% |

Experimental Protocols

Objective: To quantify the presence of this compound (Zopiclone Impurity C) in Eszopiclone drug substance or tablet dosage form using a stability-indicating HPLC method.

Experimental Workflow for Impurity Quantification

Caption: Step-by-step workflow for this compound quantification.

Materials and Reagents:

-

Eszopiclone Reference Standard

-

This compound (Zopiclone Impurity C) Reference Standard

-

Eszopiclone Drug Substance/Tablets

-

Acetonitrile (HPLC Grade)

-

Monobasic Sodium Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Procedure:

-

Preparation of Mobile Phase:

-

Prepare a 0.05M solution of monobasic sodium phosphate in HPLC grade water.

-

Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

-

Mix the buffer and acetonitrile in a 60:40 (v/v) ratio.

-

Filter through a 0.45 µm membrane filter and degas.

-

-

Preparation of Standard Solutions:

-

Eszopiclone Stock Solution: Accurately weigh and dissolve about 25 mg of Eszopiclone Reference Standard in the mobile phase to obtain a concentration of 250 µg/mL.

-

This compound Stock Solution: Accurately weigh and dissolve about 10 mg of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Prepare a mixed working standard solution containing Eszopiclone and this compound at the desired concentration levels (e.g., corresponding to the specification limits for the impurity) by diluting the stock solutions with the mobile phase.

-

-

Preparation of Sample Solution (for Tablets):

-

Weigh and finely powder not fewer than 20 Eszopiclone tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of Eszopiclone and transfer to a suitable volumetric flask.

-

Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the final volume with the mobile phase to obtain a final concentration of approximately 250 µg/mL of Eszopiclone.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Inject the blank (mobile phase) to ensure the baseline is free from interfering peaks.

-

Perform replicate injections of the working standard solution to check for system suitability (refer to Table 2).

-

Inject the sample solution.

-

-

Data Analysis and Calculation:

-

Identify the peaks of Eszopiclone and this compound in the sample chromatogram based on their retention times compared to the standard chromatogram.

-

Integrate the peak areas.

-

Calculate the concentration of this compound in the sample using the external standard method.

-

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Eszopiclone drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products, including this compound.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies of Eszopiclone.

Protocol for Photodegradation:

-

Expose a solution of Eszopiclone drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.

-

Prepare a sample of the exposed solution for HPLC analysis as described above.

-

Analyze the sample to confirm the formation of this compound and to ensure it is well-resolved from the parent Eszopiclone peak and other degradants.

These application notes and protocols provide a framework for the effective use of this compound as a reference standard in the quality control of Eszopiclone, ensuring the identity, purity, and stability of the pharmaceutical product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A novel validated ultra-performance liquid chromatography Method for separation of eszopiclone impurities and its degradants in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zopiclone EP Impurity C - SRIRAMCHEM [sriramchem.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. Synthesis of this compound, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes: Forced Degradation Studies of Eszopiclone and the Significance of RP 48497

These application notes provide a comprehensive overview of the forced degradation of Eszopiclone, a non-benzodiazepine hypnotic agent. Understanding the degradation pathways and the formation of impurities under various stress conditions is crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements. One key photodegradation product of Eszopiclone is RP 48497.[1][2][3] This document outlines the conditions under which Eszopiclone degrades and presents protocols for conducting forced degradation studies.

Eszopiclone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5][6] It is relatively stable in its solid form but shows instability in solution.[4] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to establish the inherent stability of the drug substance, identify potential degradation products, and validate the stability-indicating nature of analytical methods.[4][7][8]

Summary of Forced Degradation Behavior

Forced degradation studies expose Eszopiclone to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. The following table summarizes the typical degradation behavior observed in published studies.

| Stress Condition | Reagent/Parameters | Observation | Key Degradation Products |

| Acid Hydrolysis | 2M HCl at 60°C for 2 hours | Significant degradation (approx. 50%)[7][9] | 2-amino-5-chloropyridine[7][9] |

| Base Hydrolysis | 2M NaOH at 60°C for 30 minutes | Degradation observed[5] | Not specified in detail in the provided search results. |

| Oxidative Degradation | 5% H₂O₂ at room temperature for 2 hours | Slight degradation observed[7][9] | Eszopiclone-N-oxide (RP 29753) is a known oxidative metabolite and potential degradant.[2] |

| Thermal Degradation | 60°C for 24 hours | Stable[5][9] | - |

| Photolytic Degradation | Exposed to UV and visible light (1.2 million lx/h and 200 watt/h/m²) | Stable under some conditions[7][9], but forms this compound under bright light.[2] | This compound [1][2][3] |

| Humidity | 40°C, 75% RH for 7 days | Stable[7][9] | - |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Eszopiclone, based on established methods.

Preparation of Stock Solution

A standard stock solution of Eszopiclone is required for all degradation studies.